![molecular formula C14H9BrN6 B1526917 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pirazin-1-il)metil)quinolina CAS No. 956907-14-5](/img/structure/B1526917.png)
6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pirazin-1-il)metil)quinolina
Descripción general
Descripción
“6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline” is a chemical compound with a molecular weight of 199.01 . It is a solid substance with a white to yellow powder to crystal appearance . The IUPAC name of this compound is 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine .
Physical And Chemical Properties Analysis
The compound has a boiling point of 197.5±50.0 C at 760 mmHg and a melting point of 209 C . It is stored at a temperature of 4C and protected from light .
Aplicaciones Científicas De Investigación
Química Medicinal: Inhibición de c-Met
Este compuesto se ha utilizado en química medicinal para la inhibición del receptor c-Met, que está implicado en varios tipos de cáncer. El receptor c-Met es una proteína que puede promover el crecimiento tumoral y la metástasis. Al inhibir este receptor, el compuesto puede ofrecer una vía para desarrollar nuevos fármacos anticancerígenos .
Investigación neurológica: Modulación del GABA
En la investigación neurológica, el compuesto ha mostrado potencial como modulador del receptor GABA (ácido gamma-aminobutírico). Esta aplicación es significativa porque los receptores GABA están involucrados en la regulación de la excitabilidad neuronal en todo el sistema nervioso, y la modulación de estos receptores puede ser clave para tratar la epilepsia y otros trastornos neurológicos .
Sondas fluorescentes para la imagenología biológica
La estructura única de este compuesto le permite ser utilizado como una sonda fluorescente. Las sondas fluorescentes son herramientas vitales en la imagenología biológica, ya que ayudan a visualizar la ubicación, el movimiento y la interacción de biomoléculas en tiempo real dentro de las células .
Química de polímeros: Unidades estructurales
Debido a su estructura robusta y versátil, este compuesto puede servir como una unidad estructural en la química de polímeros. Los polímeros que contienen estos compuestos heterocíclicos pueden exhibir propiedades mejoradas como estabilidad térmica y conductividad electrónica, las cuales son beneficiosas en la ciencia de los materiales .
Síntesis de quinolinil-pirazolos
El compuesto es un intermedio clave en la síntesis de quinolinil-pirazolos, que han sido estudiados ampliamente por sus propiedades farmacológicas. Estas moléculas sintetizadas se comparan con los fármacos típicos para determinar su eficacia, lo que podría conducir a agentes terapéuticos menos tóxicos y más potentes .
Actividad antioxidante y antitumoral
Los derivados de pirazolinas, incluidos los relacionados con este compuesto, se han investigado por sus actividades antioxidantes y antitumorales. Estas actividades son cruciales en el desarrollo de nuevos tratamientos para enfermedades causadas por el estrés oxidativo y el crecimiento celular incontrolado .
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Propiedades
IUPAC Name |
6-[(5-bromotriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN6/c15-12-7-17-13-14(18-12)21(20-19-13)8-9-3-4-11-10(6-9)2-1-5-16-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETMPFPCEQBDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


















Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1526837.png)

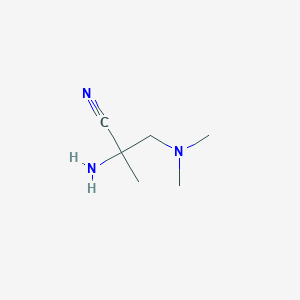

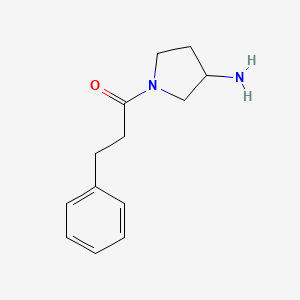

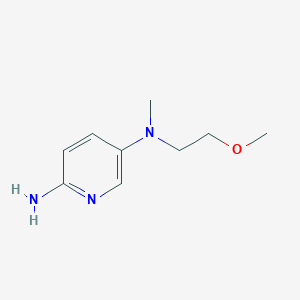
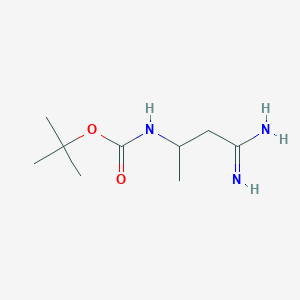


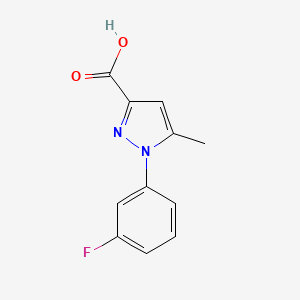
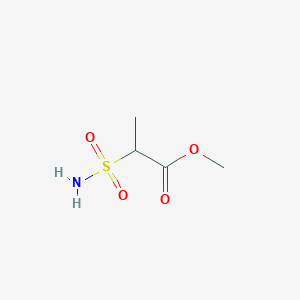
![3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol](/img/structure/B1526857.png)